molecular formula C3H6NaO7P B12847687 Sodium (R)-3-hydroxy-2-(phosphonooxy)propanoate

Sodium (R)-3-hydroxy-2-(phosphonooxy)propanoate

Cat. No.: B12847687
M. Wt: 208.04 g/mol
InChI Key: FDCUSZSRIXDPHE-HSHFZTNMSA-M
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Description

Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate is a chemical compound that belongs to the class of organic phosphates It is characterized by the presence of a sodium ion, a hydroxy group, and a phosphonooxy group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate typically involves the esterification of ®-3-hydroxy-2-(phosphonooxy)propanoic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(R)-3-hydroxy-2-(phosphonooxy)propanoic acid+NaOHSodium (R)-3-hydroxy-2-(phosphonooxy)propanoate+H2O\text{(R)-3-hydroxy-2-(phosphonooxy)propanoic acid} + \text{NaOH} \rightarrow \text{Sodium (R)-3-hydroxy-2-(phosphonooxy)propanoate} + \text{H}_2\text{O} (R)-3-hydroxy-2-(phosphonooxy)propanoic acid+NaOH→Sodium (R)-3-hydroxy-2-(phosphonooxy)propanoate+H2​O

Industrial Production Methods

Industrial production of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate may involve large-scale esterification processes using high-purity reagents and optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.

Chemical Reactions Analysis

Types of Reactions

Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of ®-3-hydroxy-2-(phosphonooxy)propanoic acid and sodium hydroxide.

    Esterification: It can react with alcohols to form esters.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the phosphonooxy group can participate in redox reactions.

Common Reagents and Conditions

    Hydrolysis: Water and acid or base catalysts.

    Esterification: Alcohols and acid catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: ®-3-hydroxy-2-(phosphonooxy)propanoic acid and sodium hydroxide.

    Esterification: Esters of ®-3-hydroxy-2-(phosphonooxy)propanoic acid.

    Oxidation: Oxidized derivatives of the compound.

Scientific Research Applications

Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organic phosphates.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphate metabolism, leading to the formation of biologically active intermediates. It may also interact with cellular receptors and signaling pathways, modulating various physiological processes.

Comparison with Similar Compounds

Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate can be compared with other similar compounds, such as:

  • Sodium ®-3-hydroxy-2-(phosphonooxy)butanoate
  • Sodium ®-3-hydroxy-2-(phosphonooxy)pentanoate

These compounds share similar structural features but differ in the length of the carbon chain. The unique properties of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate, such as its specific reactivity and biological activity, distinguish it from these related compounds.

Properties

Molecular Formula

C3H6NaO7P

Molecular Weight

208.04 g/mol

IUPAC Name

sodium;(2R)-3-hydroxy-2-phosphonooxypropanoate

InChI

InChI=1S/C3H7O7P.Na/c4-1-2(3(5)6)10-11(7,8)9;/h2,4H,1H2,(H,5,6)(H2,7,8,9);/q;+1/p-1/t2-;/m1./s1

InChI Key

FDCUSZSRIXDPHE-HSHFZTNMSA-M

Isomeric SMILES

C([C@H](C(=O)[O-])OP(=O)(O)O)O.[Na+]

Canonical SMILES

C(C(C(=O)[O-])OP(=O)(O)O)O.[Na+]

Origin of Product

United States

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